Methyl 2-azidoacetate
Description
Methyl 2-azidoacetate (C₃H₅N₃O₂, molecular weight: 115.09 g/mol) is a versatile azido-ester compound widely utilized in organic synthesis and medicinal chemistry. Its structure consists of a methyl ester group linked to an azide-functionalized acetate moiety, enabling participation in click chemistry reactions, particularly copper-catalyzed azide-alkyne cycloaddition (CuAAC) . Synthesized via nucleophilic substitution of methyl 2-chloroacetate with sodium azide (NaN₃) in the presence of tetrabutylammonium hydrogen sulfate (TBAHS) as a phase-transfer catalyst, it achieves high yields under mild conditions (room temperature, dichloromethane/water solvent system) .
This compound is pivotal in constructing 1,2,3-triazole derivatives, which exhibit diverse biological activities, including antimicrobial, anticancer, and fluorescence properties . Its applications extend to radiopharmaceuticals, bioconjugation protocols, and polymer science, underscoring its adaptability in multidisciplinary research .
Properties
IUPAC Name |
methyl 2-azidoacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5N3O2/c1-8-3(7)2-5-6-4/h2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXYCUKSOYJWGPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70398587 | |
| Record name | Methyl 2-azidoacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70398587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1816-92-8 | |
| Record name | Methyl 2-azidoacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70398587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1816-92-8 | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Nucleophilic Substitution in Methanol/Water
In this method, methyl 2-bromoacetate reacts with sodium azide in a methanol/water solvent system. A representative procedure involves dissolving methyl 2-bromoacetate (54.3 mmol) in methanol (4 mL) and adding an aqueous slurry of sodium azide (1.2 equiv) at room temperature. The mixture is stirred for 20 minutes, then heated to 80°C for 2 hours. Post-reaction, methanol is evaporated, and the residue is extracted with diethyl ether. The organic phase is dried over magnesium sulfate and concentrated under reduced pressure behind a blast shield, yielding this compound as a colorless oil in 96% yield.
Key advantages include high yields and simplicity. However, the necessity for explosive-safety measures (e.g., blast shields) and prolonged heating may limit scalability. The reaction’s success hinges on the miscibility of methanol and water, which facilitates the dissolution of sodium azide while maintaining reactivity.
Phase-Transfer-Catalyzed Synthesis in Acetone
An alternative approach employs acetone with 18-crown-6 as a phase-transfer catalyst. Methyl 2-bromoacetate is combined with sodium azide in acetone, where 18-crown-6 enhances azide solubility. The reaction proceeds at room temperature, eliminating the need for heating. After completion, the mixture is concentrated, and the product is isolated via extraction with diethyl ether. This method achieves a 98% yield, marginally higher than the methanol/water system.
The crown ether’s role is critical: it sequesters sodium ions, liberating the azide anion and accelerating the SN2 mechanism. This method’s mild conditions and shorter reaction time make it preferable for laboratory-scale synthesis, though the cost of 18-crown-6 may deter industrial adoption.
Comparative Analysis of Methodologies
The table below contrasts the two primary methods:
The methanol/water system’s higher temperature risks thermal decomposition of azides, necessitating rigorous safety protocols. In contrast, the phase-transfer method avoids heating but introduces economic barriers due to catalyst costs.
Analytical Characterization
This compound is characterized by distinct spectroscopic features:
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR (400 MHz, CDCl₃): δ 3.89 (s, 2H, CH₂N₃), 3.80 (s, 3H, OCH₃).
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¹³C NMR (100 MHz, CDCl₃): δ 167.8 (C=O), 52.1 (OCH₃), 44.3 (CH₂N₃).
The singlet at δ 3.89 confirms the absence of coupling between the azide and methyl groups, consistent with free rotation around the C–N bond.
Infrared (IR) Spectroscopy
A sharp absorption at 2108 cm⁻¹ corresponds to the asymmetric stretch of the azide group. The carbonyl stretch appears at 1748 cm⁻¹ , characteristic of methyl esters.
Industrial and Research Applications
This compound serves as a precursor for:
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Azidoacrylates : Used in continuous-flow thermolysis to synthesize indoles and pyrroles.
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Solid-Phase Amide Synthesis : Facilitates Staudinger-Vilarrasa couplings for peptide bond formation.
Its utility in flow chemistry underscores its relevance in high-throughput pharmaceutical manufacturing.
Chemical Reactions Analysis
CuAAC (Copper(I)-Catalyzed Azide-Alkyne Cycloaddition) Reactions
Methyl 2-azidoacetate participates in CuAAC reactions, a type of click chemistry, with alkynes to form 1,2,3-triazoles .
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The reaction kinetics depend on copper concentration. At non-catalytic copper concentrations, the reaction rate exhibits a first-order dependence on both azide and alkyne concentrations. When copper is at catalytic concentrations, the reaction rate shows a roughly zero-order dependence on azide and alkyne concentration .
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The mechanism may involve a dinuclear copper intermediate, especially at catalytic copper concentrations .
Example Reaction Conditions
| Reactant 1 | Reactant 2 | Catalyst | Conditions | Product |
|---|---|---|---|---|
| 1-dodecyne | This compound | Copper(II) sulfate pentahydrate, Irgacure-819 | DMF, 405 nm irradiation | 1,2,3-triazole derivative |
Schmidt Reaction
In the Schmidt reaction, this compound (as an azide) reacts with a carbonyl derivative (aldehyde, ketone, or carboxylic acid) under acidic conditions .
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With carboxylic acids, the reaction is closely related to the Curtius rearrangement, involving the formation of an acyl azide intermediate .
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With ketones, the carbonyl group is activated by protonation for nucleophilic addition by the azide .
Reactions with Thiocarbonyl Compounds
This compound reacts with thiocarbonyl compounds to yield imine derivatives of methyl glycinate .
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The reaction proceeds at elevated temperatures (e.g., 80°C) .
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The reaction mechanism involves intermediate thiocarbonyl-S-sulfides and thiocarbonyl-S-imides .
Example Reaction
Reaction of methyl azidoacetate with thioketones at 80°C yields imine derivatives of methyl glycinate .
Other Reactions
Scientific Research Applications
Chemical Synthesis
1. Precursor in Click Chemistry
Methyl 2-azidoacetate is primarily utilized in alkyne-azide click chemistry, a powerful method for synthesizing triazole derivatives. This reaction is characterized by its efficiency and selectivity, allowing for the formation of complex molecular structures from simple starting materials. It has been shown to facilitate the synthesis of 1,4-disubstituted triazoles, which are important in pharmaceuticals and materials science .
2. Synthesis of Heterocyclic Compounds
The compound serves as a key building block in the synthesis of various heterocyclic compounds. For example, it has been employed to create coumarin-triazole derivatives that exhibit potential antiplasmodial activity. Additionally, it plays a role in producing vinyl- and aryl-containing triazoles that have diverse biological activities, including antimicrobial and anti-inflammatory properties .
3. Development of Functionalized Materials
this compound is also used in the production of functionalized materials such as boron dipyrromethene (BODIPY) donors for organic tandem solar cells. These materials benefit from the compound's ability to participate in selective reactions that yield high-performance photonic devices .
Biological Applications
1. Antiplasmodial Agents
Research has demonstrated that derivatives synthesized from this compound can act as potential antiplasmodial agents. The coumarin-triazole derivatives mentioned earlier have shown promise against malaria parasites, making them candidates for further development as therapeutic agents .
2. Histone Deacetylase Inhibitors
this compound has been involved in synthesizing histone deacetylase (HDAC) inhibitors, which are crucial in cancer therapy due to their role in regulating gene expression. These inhibitors can potentially enhance the efficacy of existing cancer treatments by modifying epigenetic markers .
Case Studies
Case Study 1: Synthesis of Triazole Derivatives
In a study published by Reddy et al., this compound was used to synthesize various triazole derivatives via a metal-free organocatalytic reaction. The resulting compounds exhibited significant biological activities, including inhibition of α-glycosidase and antimicrobial effects against several pathogens .
Case Study 2: Development of Radiolabeled Compounds
A study focused on the synthesis and biodistribution of radiolabeled triazole compounds utilized this compound as a precursor. The thermal click reaction facilitated the formation of these compounds, which were then evaluated for their potential use in imaging applications within medical diagnostics .
Mechanism of Action
The primary mechanism of action for methyl 2-azidoacetate involves its role as a precursor in click chemistry. The azide group reacts with alkynes in the presence of a copper(I) catalyst to form triazole rings. This reaction is highly specific and efficient, making it a valuable tool in chemical synthesis. The molecular targets and pathways involved are primarily related to the formation of stable triazole derivatives .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Methyl 2-azidoacetate belongs to the azido-ester family, which includes derivatives like ethyl 2-azidoacetate , 4-methoxyphenyl 2-azidoacetate , and 3-azido-2,2-bis(azidomethyl)propyl 2-azidoacetate . Key comparisons are outlined below:
Biological Activity
Methyl 2-azidoacetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential applications in drug development. This article explores the synthesis, characterization, and biological evaluation of this compound, highlighting its mechanisms of action, cytotoxicity, and therapeutic potential.
Synthesis and Characterization
This compound can be synthesized through various methods, often involving the reaction of methyl acetate with azide sources under basic conditions. For example, one study reported the synthesis of this compound with a yield of approximately 79% when combined with appropriate azides . Characterization typically involves spectroscopic techniques such as NMR and IR to confirm the structure and purity of the compound.
This compound exhibits biological activity primarily through its ability to interact with biological macromolecules. The azide functional group can participate in click chemistry reactions, which are valuable for bioconjugation and labeling studies. Furthermore, the compound's hydrophobic character plays a crucial role in its biological interactions, influencing its binding affinity to various targets .
Cytotoxicity Studies
Cytotoxicity assays have been conducted to evaluate the effects of this compound on different cancer cell lines. For instance, one study demonstrated that this compound reduced cell viability in MDA-MB-231 (breast cancer) and SH-SY5Y (neuroblastoma) cell lines by approximately 25% at certain concentrations . These findings suggest that this compound has potential as an anticancer agent.
| Cell Line | % Viability Reduction | Concentration (µM) |
|---|---|---|
| MDA-MB-231 | 25% | 10 |
| SH-SY5Y | 33% | 10 |
| MRC-5 (normal cells) | Non-toxic | N/A |
Case Studies
- Breast Cancer Research : In a study focusing on breast cancer treatment, this compound was assessed for its ability to enhance the efficacy of other chemotherapeutic agents. The combination treatment showed increased cytotoxic effects compared to single-agent therapies, indicating a potential role in combination therapy strategies .
- Neuroblastoma Treatment : Another investigation into neuroblastoma revealed that this compound could sensitize cancer cells to existing therapies. The compound's ability to disrupt cellular processes was linked to its structural properties, making it a candidate for further development in neuroblastoma treatment protocols .
Pharmacokinetics and Biodistribution
The pharmacokinetic profile of this compound is critical for understanding its therapeutic application. Studies using animal models have shown that after administration, the compound exhibits significant uptake in tumor tissues while being rapidly cleared from normal tissues. This selective accumulation suggests favorable biodistribution characteristics for targeted cancer therapy .
Q & A
Basic: What are standard synthetic protocols for Methyl 2-azidoacetate?
This compound is typically synthesized via nucleophilic substitution of α-haloacetate esters with sodium azide (NaN₃). For example, α-chloroacetate esters react with NaN₃ in dimethylformamide (DMF) under ambient conditions to yield the azido derivative . Key steps include:
- Reagents : NaN₃ (1.2–1.5 eq), α-chloroacetate precursor.
- Conditions : Stirring in DMF at 25°C for 12–24 hours.
- Purification : Extraction with ethyl acetate, followed by column chromatography.
This method avoids hazardous intermediates and achieves >80% yield with high purity.
Advanced: How can reaction conditions for CuAAC using this compound be optimized?
This compound participates in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form 1,4-disubstituted triazoles. Optimization strategies include:
- Catalyst : Cu(I) sources (e.g., CuBr, 4 mol%) in dichloromethane (DCM) under N₂ .
- Solvent Effects : Polar aprotic solvents (DMF, DCM) enhance reactivity compared to toluene.
- Yields : Up to 81% conversion in 12 hours, monitored via GC-MS .
- Regiospecificity : Catalyst choice ensures 1,4-selectivity, validated by X-ray crystallography of intermediates .
Basic: What spectroscopic methods are used to characterize this compound derivatives?
Derivatives like triazoles are characterized using:
- NMR : ¹H/¹³C NMR for regiochemical confirmation (e.g., triazole protons at δ 7.5–8.0 ppm) .
- MS : High-resolution mass spectrometry (HRMS) for molecular ion validation.
- IR : Azide stretch (~2100 cm⁻¹) confirms functional group integrity pre-reaction .
Advanced: How do catalyst frameworks influence azide-alkyne cycloaddition efficiency?
Copper-based metal-organic frameworks (MOFs), such as JNM-3s, enhance catalytic activity by exposing more Cu(I) sites. For example:
- JNM-3-ABC : Achieves 81% conversion in 12 hours vs. 10% for JNM-3-AA .
- Mechanistic Insight : Layered frameworks facilitate substrate accessibility, reducing steric hindrance .
- Reusability : MOFs retain >90% activity after 3 cycles, critical for sustainable workflows .
Basic: What are primary applications of this compound in drug discovery?
It serves as a key intermediate in:
- Triazole Synthesis : Anticancer and antioxidant agents via CuAAC .
- Peptide Modification : Incorporation of triazoles into peptide backbones for stability studies .
- Amino Acid Analogues : Hydrogenation of azides to amines for non-natural amino acids .
Advanced: How to address contradictory yields in multi-component reactions involving this compound?
Discrepancies arise from competing pathways (e.g., alkyne homodimerization). Mitigation strategies:
- Stoichiometry : Use azide:alkyne ratios (1.2:1) to favor cycloaddition over side reactions .
- Catalyst Screening : Cu(I)/ligand systems (e.g., TBTA) suppress undesired pathways .
- Real-Time Monitoring : In situ FTIR or GC-MS tracks intermediate formation .
Basic: What safety protocols are critical when handling this compound?
- Storage : Inert atmosphere (N₂), –20°C, away from reducing agents .
- Handling : Use fume hoods, anti-static equipment, and avoid heating above 40°C .
- Spill Management : Absorb with sand/silica gel; avoid aqueous cleanup to prevent HN₃ formation .
Advanced: Can this compound enable green chemistry approaches?
Emerging strategies include:
- Solvent Replacement : Switch DCM to cyclopentyl methyl ether (CPME) for lower toxicity .
- Catalyst Recycling : Immobilized Cu(I) on silica reduces metal leaching .
- Microwave Assistance : Reduces reaction time from hours to minutes .
Basic: How is this compound utilized in peptide synthesis?
- Solid-Phase Synthesis : Compatible with Fmoc protocols; triazoles introduce conformational constraints .
- Biopolymer Functionalization : Click chemistry grafts fluorescent tags or PEG chains .
Advanced: What analytical challenges arise in quantifying this compound in complex mixtures?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
